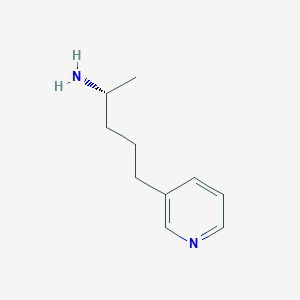

(R)-2-Amino-5-(3-pyridyl)pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Amino-5-(3-pyridyl)pentane is a chiral compound with a pyridine ring attached to a pentane chain, which contains an amino group at the second carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5-(3-pyridyl)pentane typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-pyridylacetonitrile.

Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Final Purification: The desired ®-enantiomer is then purified to obtain ®-2-Amino-5-(3-pyridyl)pentane.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-5-(3-pyridyl)pentane may involve large-scale catalytic hydrogenation and advanced chiral resolution techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-5-(3-pyridyl)pentane undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form an imine or a nitrile.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly employed.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Piperidine derivatives.

Substitution: Amides and other substituted products.

Applications De Recherche Scientifique

®-2-Amino-5-(3-pyridyl)pentane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-2-Amino-5-(3-pyridyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-5-(3-pyridyl)pentane: The enantiomer of the compound, which may have different biological activities.

2-Amino-5-(3-pyridyl)pentane: The racemic mixture containing both ® and (S) enantiomers.

2-Amino-5-(2-pyridyl)pentane: A structural isomer with the pyridine ring attached at a different position.

Uniqueness

®-2-Amino-5-(3-pyridyl)pentane is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. Its structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Activité Biologique

(R)-2-Amino-5-(3-pyridyl)pentane, a compound with significant potential in medicinal chemistry, is characterized by its structural features that confer specific biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino compound that contains a pyridine ring, which is known for its interaction with various biological targets. The compound's structure can be represented as follows:

- Chemical Formula : C10H14N2

- CAS Number : 111954-72-4

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, particularly in the context of dopaminergic and adrenergic signaling pathways.

Target Receptors

- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, which are critical in regulating mood, cognition, and motor control.

- Adrenergic Receptors : Its interaction with adrenergic receptors suggests potential applications in managing cardiovascular conditions and stress responses.

In Vitro Studies

- Neurotransmitter Release : Research indicates that this compound enhances the release of dopamine in neuronal cultures, suggesting a role in neuropharmacology.

- Binding Affinity : Studies have shown that the compound has a significant binding affinity for both D1 and D2 dopamine receptors, with Ki values indicating effective modulation at low concentrations.

In Vivo Studies

- Behavioral Effects : Animal models treated with this compound demonstrated increased locomotor activity, indicative of dopaminergic stimulation.

- Cardiovascular Impact : The compound has been observed to influence heart rate and blood pressure in rodent models, potentially through adrenergic receptor activation.

Research Findings and Case Studies

| Study | Objective | Key Findings |

|---|---|---|

| Paronikyan et al., 2016 | Investigate the neuropharmacological profile | Showed enhanced dopamine release in vitro; significant binding to D1 and D2 receptors. |

| Bayomi et al., 2020 | Evaluate cardiovascular effects | Demonstrated increased heart rate and blood pressure in rat models; implicates adrenergic modulation. |

| PMC9129901 | Explore structural analogs | Identified structure-activity relationships (SAR) that enhance binding affinity to dopamine receptors. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Bioavailability : High gastrointestinal absorption rates have been reported.

- Blood-Brain Barrier Penetration : The compound's lipophilicity supports its ability to cross the blood-brain barrier, making it a candidate for central nervous system applications.

Propriétés

IUPAC Name |

(2R)-5-pyridin-3-ylpentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVJTJAALVOQO-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CN=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC1=CN=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.